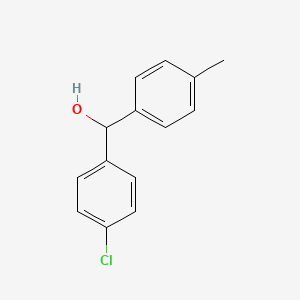

![molecular formula C18H13NO4S2 B2550372 N-((5-(tiofeno-2-carbonil)tiofeno-2-il)metil)benzo[d][1,3]dioxol-5-carboxamida CAS No. 1421526-01-3](/img/structure/B2550372.png)

N-((5-(tiofeno-2-carbonil)tiofeno-2-il)metil)benzo[d][1,3]dioxol-5-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

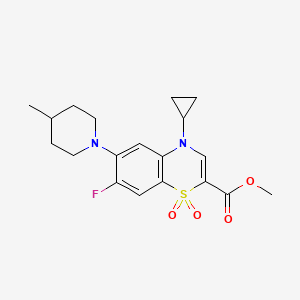

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C18H13NO4S2 and its molecular weight is 371.43. The purity is usually 95%.

BenchChem offers high-quality N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

a. Propiedades Anticancerígenas: Las moléculas a base de tiofeno exhiben una prometedora actividad anticancerígena. Los investigadores han explorado su potencial como agentes quimioterapéuticos, dirigidos a vías específicas del cáncer . La investigación de los efectos citotóxicos de nuestro compuesto en líneas celulares cancerosas podría proporcionar información valiosa.

b. Efectos Antiinflamatorios: Los derivados del tiofeno poseen propiedades antiinflamatorias. Pueden modular las respuestas inmunitarias e inhibir los mediadores inflamatorios. Nuestro compuesto podría evaluarse para su potencial antiinflamatorio .

c. Actividad Antimicrobiana: Los compuestos que contienen tiofeno han demostrado efectos antimicrobianos contra bacterias, hongos y virus. Investigar las propiedades antibacterianas y antifúngicas de nuestro compuesto podría valer la pena .

d. Aplicaciones Cardiovasculares: Algunos derivados del tiofeno exhiben propiedades antihipertensivas y antiateroscleróticas. Explorar los efectos cardiovasculares de nuestro compuesto puede revelar nuevas vías terapéuticas .

Ciencia de Materiales y Electrónica Orgánica

Los derivados del tiofeno juegan un papel crucial en la ciencia de materiales y la electrónica orgánica:

a. Semiconductores Orgánicos: Los compuestos a base de tiofeno son componentes esenciales en los semiconductores orgánicos. Sus sistemas π-conjugados permiten un transporte de carga eficiente en dispositivos como transistores de efecto de campo orgánico (OFET) y diodos orgánicos emisores de luz (OLED) .

b. Inhibidores de la Corrosión: Los derivados del tiofeno encuentran aplicaciones como inhibidores de la corrosión en la química industrial. Investigar los efectos protectores de nuestro compuesto contra la corrosión podría ser relevante .

Química Sintética y Heterociclización

Comprender las estrategias sintéticas para los derivados del tiofeno es crucial:

a. Reacciones de Condensación: Las síntesis de Gewald, Paal–Knorr, Fiesselmann e Hinsberg son métodos significativos para obtener derivados del tiofeno. Estas reacciones permiten la construcción de diversos marcos de tiofeno .

En resumen, nuestro compuesto es prometedor en química medicinal, ciencia de materiales y metodologías sintéticas. La investigación y la validación experimental adicionales son esenciales para desbloquear todo su potencial. 🌟

Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Estrategias recientes en la síntesis de derivados de tiofeno: aspectos destacados de la literatura de 2012-2020. Diversidad Molecular, 25(4), 2571-2604. DOI: 10.1007/s11030-020-10128-9

Mecanismo De Acción

Target of Action

Thiophene-based compounds, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They are effective against various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It is known that thiophene-based compounds can interact with their targets in a variety of ways, leading to changes in cellular function .

Biochemical Pathways

Thiophene-based compounds are known to affect a variety of biochemical pathways, leading to their diverse therapeutic effects .

Result of Action

Thiophene-based compounds are known to have a wide range of effects at the molecular and cellular level, contributing to their diverse therapeutic properties .

Análisis Bioquímico

Biochemical Properties

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and oxidoreductases, which are crucial for cellular signaling and metabolic processes . The compound’s thiophene rings facilitate binding interactions with these biomolecules, enhancing its biochemical activity. Additionally, it exhibits antioxidant properties, which can modulate oxidative stress in cells .

Cellular Effects

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving kinases and transcription factors . This compound can alter gene expression, leading to changes in cellular metabolism and function. For instance, it may upregulate antioxidant genes, thereby enhancing the cell’s ability to combat oxidative stress . Furthermore, it has potential anti-inflammatory and anti-cancer properties, making it a promising candidate for therapeutic applications .

Molecular Mechanism

The molecular mechanism of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific biomolecules. The compound binds to the active sites of enzymes, such as kinases, through hydrogen bonding and π-π stacking interactions . This binding can inhibit or activate the enzymes, leading to downstream effects on cellular signaling pathways. Additionally, the compound can modulate gene expression by interacting with transcription factors and influencing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of its antioxidant and anti-inflammatory properties . Its efficacy may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a role in its metabolism and detoxification . The compound can also affect metabolic flux by modulating the activity of key enzymes in metabolic pathways . These interactions can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transporters .

Subcellular Localization

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is localized to various subcellular compartments, including the cytoplasm and nucleus . Its activity and function are affected by its localization, as it can interact with different biomolecules in these compartments . The compound may be directed to specific organelles through targeting signals or post-translational modifications , enhancing its efficacy in modulating cellular processes.

Propiedades

IUPAC Name |

N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4S2/c20-17(15-2-1-7-24-15)16-6-4-12(25-16)9-19-18(21)11-3-5-13-14(8-11)23-10-22-13/h1-8H,9-10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUABNELIAPTTFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-([(2,2,2-Trifluoroethyl)amino]sulfonyl)benzoic acid](/img/structure/B2550289.png)

![2-(2-CHLOROPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE](/img/structure/B2550290.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide](/img/structure/B2550295.png)

![N-[[1-(2-Hydroxyethyl)piperidin-2-yl]methyl]but-2-ynamide](/img/structure/B2550301.png)

![N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2550302.png)

![2-Amino-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2550303.png)

![2,4,6-Triphenyl-1-[12-(2,4,6-triphenylpyridin-1-ium-1-yl)dodecyl]pyridin-1-ium bis(tetrafluoroboranuide)](/img/structure/B2550308.png)